N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
This compound, also known as AR-A014418, may have chronic pain-relieving properties. In mice having neuropathic pain, this molecule has been shown to have antihyperalgesic effects. AR-A014418 may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Antibacterial and Antimicrobial Activities
N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide and its analogs have been studied for their antibacterial and antimicrobial properties. A study by Palkar et al. (2017) found that similar compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity, indicating their potential in antimicrobial applications at non-cytotoxic concentrations (Palkar et al., 2017). Alhameed et al. (2019) reported that thiazolidine-2,4-dione carboxamide derivatives, closely related to the compound , demonstrated antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019).
Anticancer Activity
Studies have also explored the potential anticancer applications of compounds structurally similar to N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of thiazol-2-yl benzenesulphonamide derivatives, showing promising in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Another study by Deep et al. (2016) synthesized 4-thiazolidinone derivatives, with some compounds showing significant anticancer activity, highlighting the relevance of these chemical structures in cancer research (Deep et al., 2016).
Other Applications
Other research applications include studies on compounds with similar structures for antifungal activities, as reported by Narayana et al. (2004), and the exploration of benzimidazole/benzothiazole-2-carboxamides for antioxidative and antiproliferative activities, as found in a study by Cindrić et al. (2019) (Narayana et al., 2004); (Cindrić et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazole derivatives , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For example, inhibition of COX enzymes would affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators .
Result of Action
Based on the known activities of thiazole derivatives, potential effects could include reduced inflammation (through cox inhibition), neuroprotection, and cytotoxic effects against tumor cells .
Future Directions
Properties
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-2-13(3-6-16)10-22-19(25)9-15-11-30-21(23-15)24-20(26)14-4-7-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMJTFJUIMCDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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